molecular formula C13H10N2OS B8770278 4-(Benzo[d]thiazol-2-ylamino)phenol

4-(Benzo[d]thiazol-2-ylamino)phenol

Cat. No.: B8770278
M. Wt: 242.30 g/mol
InChI Key: UDMCMTZJPDRNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzo[d]thiazol-2-ylamino)phenol is a synthetic benzothiazole derivative of significant interest in medicinal chemistry research, particularly for the development of multifunctional therapeutic agents. Recent scientific investigations highlight its potential in targeting neurodegenerative diseases like Alzheimer's. The compound's scaffold is recognized for its ability to serve as a pharmacophore for acetylcholinesterase (AChE) inhibition, a key therapeutic strategy for ameliorating cholinergic deficit and cognitive symptoms associated with Alzheimer's pathology . Concurrently, its structural analogs have demonstrated promising antioxidant activity, which is crucial for countering the oxidative stress implicated in the progression of such disorders . The benzothiazole moiety within the molecule is also known to act as a targeting group for amyloid-β (Aβ) deposits, which are a hallmark of Alzheimer's-affected brains, thereby providing a multi-targeting approach . Research into similar compounds involves in silico studies, including molecular docking and dynamics simulations, to elucidate their binding interactions and stability with enzymes like AChE, supporting their potential as lead compounds . This chemical is intended for research applications only, providing scientists with a valuable tool for probing biochemical pathways and designing novel inhibitors. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylamino)phenol

InChI

InChI=1S/C13H10N2OS/c16-10-7-5-9(6-8-10)14-13-15-11-3-1-2-4-12(11)17-13/h1-8,16H,(H,14,15)

InChI Key

UDMCMTZJPDRNDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)O

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(benzo[d]thiazol-2-ylamino)phenol typically involves reactions between benzo[d]thiazole derivatives and phenolic compounds. The synthesis can be achieved through methods such as:

  • Condensation Reactions : Combining benzo[d]thiazole derivatives with phenolic compounds under acidic or basic conditions.
  • Molecular Hybridization : This approach integrates different pharmacophores to enhance biological activity.

For instance, a study synthesized a series of 4-(benzo[d]thiazole-2-yl)phenols based on 4-hydroxycoumarin, revealing promising inhibitory activities against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .

2.1. Neuroprotective Effects

One of the most significant applications of this compound is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Research has shown that compounds with a coumarin core coupled with thiazole exhibit excellent AChE inhibitory activity. For example, one derivative demonstrated an IC50 value of 2.7 µM, indicating strong potential for therapeutic use in cognitive decline associated with Alzheimer's .

2.2. Antidepressant Properties

Recent studies have indicated that derivatives of this compound may also possess antidepressant properties. In vitro assays showed that certain synthesized compounds significantly inhibited monoamine oxidase (MAO) and cholinesterase activities, which are crucial in managing depression and cognitive disorders .

2.3. Anticancer Activity

The anticancer potential of this compound has been explored through various derivatives that exhibit cytotoxic effects against multiple cancer cell lines. Compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation, suggesting their utility as chemotherapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Alzheimer’s DiseaseDemonstrated strong AChE inhibition with IC50 = 2.7 µM
DepressionIdentified compounds with significant MAO inhibition
CancerShowed cytotoxic effects on various cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 4-(Benzo[d]thiazol-2-ylamino)phenol and related benzothiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₁₃H₁₀N₂OS 258.3 IC₅₀ = 29.71 µM (tyrosinase); competitive inhibition mechanism
4-[Bis(thiazol-2-ylamino)methyl]phenol C₁₃H₁₃N₄OS 305.05 IC₅₀ = 29.71 µM; dual thiazole units enhance binding to tyrosinase
2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol C₁₄H₁₂N₂OS 272.3 Exhibits keto-amine tautomerism; moderate tyrosinase inhibition
4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol C₁₄H₁₁NO₂S 257.31 Methoxy group reduces polarity; lower tyrosinase affinity (IC₅₀ > 100 µM)
4-(4-Fluorophenyl)thiazol-2-amine derivatives Varies ~280–320 Fluorine substitution enhances pharmacokinetics but weakens enzyme binding

Tyrosinase Inhibition :

  • This compound outperforms kojic acid by 2.4-fold and ascorbic acid by 13-fold in inhibitory potency .
  • 4-[Bis(thiazol-2-ylamino)methyl]phenol shares similar IC₅₀ values but demonstrates stronger competitive binding due to dual thiazole moieties interacting with the enzyme's active site .
  • 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol shows weaker activity (IC₅₀ ~50 µM), attributed to its keto-amine tautomerism reducing target affinity .

Mechanistic Insights :

  • Competitive Inhibition: this compound binds directly to tyrosinase’s active site, as evidenced by Lineweaver-Burk plots showing decreased Vₘₐₓ and unchanged Kₘ .
  • Non-Competitive Inhibition: Methoxy-substituted analogues (e.g., 4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol) exhibit mixed inhibition, likely due to steric hindrance from the methoxy group .

Key Research Findings

Structure-Activity Relationships (SAR)
  • Thiazole Rings: Dual thiazole units (as in 4-[Bis(thiazol-2-ylamino)methyl]phenol) enhance π-π stacking with tyrosinase’s copper-containing active site, improving inhibition .
  • Phenol vs. Methoxy Substitution: The hydroxyl group in this compound is critical for hydrogen bonding with tyrosinase; methoxy substitution (e.g., 4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol) diminishes this interaction .
  • Amino Linkers: Compounds with flexible methylene linkers (e.g., 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol) exhibit conformational flexibility, but this may reduce binding specificity .
Pharmacological Potential
  • Antimelanoma Applications: this compound reduces melanin synthesis in vitro, suggesting utility in hyperpigmentation disorders .
  • Antioxidant Activity: Thiazole-phenol hybrids demonstrate radical scavenging (DPPH/ABTS assays), though less potent than dedicated antioxidants like ascorbic acid .

Q & A

Q. What methods address discrepancies in biological activity data across studies?

  • Methodological Answer : Meta-analyses compare assay conditions (e.g., cell line variations, incubation times). Validation via orthogonal assays (e.g., ATP-based viability vs. colony formation) resolves inconsistencies. For example, MCF-7T cells show lower SKI-II IC₅₀ (1.36 µM) than MCF-7K (1.74 µM) due to resistance mechanisms .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive reactions (e.g., thiourea formation) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity products .
  • Storage : Store derivatives at 2–8°C in DMSO (30 mg/mL) to prevent degradation .

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